Cas no 1805180-96-4 (Methyl 3-bromo-2-cyano-4-(hydroxymethyl)benzoate)

Methyl 3-bromo-2-cyano-4-(hydroxymethyl)benzoate is a versatile brominated and cyanated benzoate derivative, serving as a valuable intermediate in organic synthesis and pharmaceutical research. The presence of both bromo and cyano substituents enhances its reactivity, enabling selective functionalization in cross-coupling reactions, nucleophilic substitutions, or cyclization processes. The hydroxymethyl group offers additional derivatization potential, facilitating further modifications such as esterification or etherification. This compound is particularly useful in the synthesis of heterocyclic compounds and bioactive molecules due to its multifunctional scaffold. Its well-defined structure and high purity make it suitable for precision applications in medicinal chemistry and material science. Proper handling under controlled conditions is recommended due to its reactive functional groups.
Methyl 3-bromo-2-cyano-4-(hydroxymethyl)benzoate structure
1805180-96-4 structure
Product name:Methyl 3-bromo-2-cyano-4-(hydroxymethyl)benzoate
CAS No:1805180-96-4
MF:C10H8BrNO3
Molecular Weight:270.07942199707
CID:4963456

Methyl 3-bromo-2-cyano-4-(hydroxymethyl)benzoate 化学的及び物理的性質

名前と識別子

    • Methyl 3-bromo-2-cyano-4-(hydroxymethyl)benzoate
    • インチ: 1S/C10H8BrNO3/c1-15-10(14)7-3-2-6(5-13)9(11)8(7)4-12/h2-3,13H,5H2,1H3
    • InChIKey: LJPBKCVFUKBTNC-UHFFFAOYSA-N
    • SMILES: BrC1C(C#N)=C(C(=O)OC)C=CC=1CO

計算された属性

  • 精确分子量: 268.96876 g/mol
  • 同位素质量: 268.96876 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 286
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.3
  • XLogP3: 1.3
  • 分子量: 270.08

Methyl 3-bromo-2-cyano-4-(hydroxymethyl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A014001883-1g
Methyl 3-bromo-2-cyano-4-(hydroxymethyl)benzoate
1805180-96-4 97%
1g
1,460.20 USD 2021-06-22

Methyl 3-bromo-2-cyano-4-(hydroxymethyl)benzoate 関連文献

Methyl 3-bromo-2-cyano-4-(hydroxymethyl)benzoateに関する追加情報

Methyl 3-bromo-2-cyano-4-(hydroxymethyl)benzoate (CAS No. 1805180-96-4): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Methyl 3-bromo-2-cyano-4-(hydroxymethyl)benzoate, identified by its CAS number 1805180-96-4, is a significant intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its complex aromatic structure, has garnered attention due to its utility in the development of various bioactive molecules. The presence of multiple functional groups, including a bromo substituent, a cyano group, and a hydroxymethyl moiety, makes it a valuable building block for synthetic chemists.

The chemical structure of Methyl 3-bromo-2-cyano-4-(hydroxymethyl)benzoate encompasses a benzoate backbone, which is a common scaffold in many pharmacologically active compounds. The benzoate group itself is known for its stability and ability to participate in various chemical reactions, making it an ideal candidate for further functionalization. The specific arrangement of the bromo, cyano, and hydroxymethyl groups on the aromatic ring introduces unique reactivity that can be exploited in the synthesis of more complex molecules.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. Methyl 3-bromo-2-cyano-4-(hydroxymethyl)benzoate has emerged as a key intermediate in several ongoing projects aimed at creating innovative drug candidates. Its versatility allows for the introduction of additional functional groups through various synthetic pathways, enabling the construction of diverse molecular architectures.

The bromo substituent on the benzene ring is particularly noteworthy, as it serves as a versatile handle for further modifications. For instance, it can undergo cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely used in the synthesis of biaryl compounds. These types of reactions are crucial in constructing complex organic molecules that often serve as pharmacophores in drug design.

The cyano group is another important feature of this compound. It can participate in nucleophilic addition reactions, allowing for the introduction of additional functional groups at specific positions on the aromatic ring. This reactivity is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals. The cyano group can also be converted into other functional groups such as carboxylic acids or amides through oxidation or hydrolysis, respectively.

The presence of the hydroxymethyl group provides an additional site for chemical modification. This group can undergo etherification, esterification, or oxidation reactions, enabling the synthesis of a wide range of derivatives. The hydroxymethyl group is particularly interesting because it can be used to form glycosidic linkages, which are common in natural products and have been shown to enhance bioavailability and metabolic stability.

In the context of modern drug discovery, Methyl 3-bromo-2-cyano-4-(hydroxymethyl)benzoate has been utilized in several innovative approaches. For example, it has been employed as a precursor in the synthesis of kinase inhibitors, which are targeted at treating various cancers and inflammatory diseases. The ability to introduce multiple functional groups onto the benzoate scaffold allows for fine-tuning of the molecular properties, leading to compounds with enhanced binding affinity and selectivity.

Recent studies have also explored the use of Methyl 3-bromo-2-cyano-4-(hydroxymethyl)benzoate in the development of antiviral agents. The structural features of this compound make it a suitable candidate for designing molecules that can interfere with viral replication mechanisms. By leveraging its reactivity and versatility, researchers have been able to synthesize novel antiviral candidates with promising preclinical results.

The field of medicinal chemistry continues to evolve rapidly, and intermediates like Methyl 3-bromo-2-cyano-4-(hydroxymethyl)benzoate play a crucial role in this progress. Their ability to serve as versatile building blocks allows chemists to explore new synthetic pathways and develop innovative drug candidates efficiently. As research continues to uncover new therapeutic targets and mechanisms, compounds like this will undoubtedly remain indispensable tools in the pharmaceutical industry.

In conclusion, Methyl 3-bromo-2-cyano-4-(hydroxymethyl)benzoate (CAS No. 1805180-96-4) is a multifaceted intermediate with significant applications in pharmaceutical synthesis. Its unique structural features and reactivity make it an invaluable asset for chemists working on developing new drugs. As our understanding of disease mechanisms grows and new therapeutic strategies emerge, this compound will continue to be a cornerstone in the creation of innovative treatments.

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